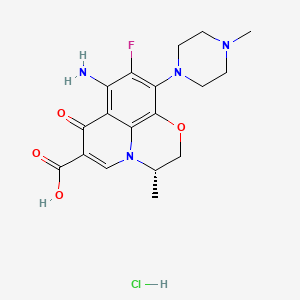

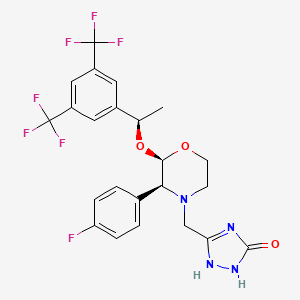

AS 1269574

概要

説明

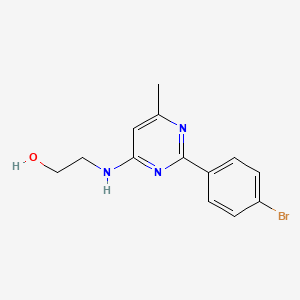

AS1269574は、強力で経口投与可能なGタンパク質共役受容体119(GPR119)のアゴニストです。これは、高グルコース条件下でグルカゴン様ペプチド-1(GLP-1)の分泌を刺激し、膵臓β細胞からのグルコース依存性インスリン分泌を誘導する点で、大きな可能性を示しています。 これは、2型糖尿病の研究と潜在的な治療のための有望な候補となる .

準備方法

合成経路と反応条件

AS1269574の合成には、ピリミジン誘導体であるコア構造の調製から始まるいくつかの重要なステップが含まれます。一般的な合成経路には以下が含まれます。

ピリミジンコアの形成: 最初のステップには、適切なアルデヒドとアミジン間の縮合反応によるピリミジンコアの形成が含まれます。

臭素化: 次に、ピリミジンコアを臭素または臭素化剤を使用して臭素化し、目的の位置に臭素原子を導入します。

置換反応: 臭素化されたピリミジンは、アミンとの置換反応を受けて、アミノ基を導入します。

最終的な官能基化:

工業生産方法

AS1269574の工業生産は、同様の合成経路に従いますが、より大規模に行われ、バッチまたは連続フロー反応器を使用して、品質と収量の一貫性を確保します。このプロセスには、反応温度、圧力、pHなどの反応条件を厳密に制御して、最終生成物の収量と純度を最適化することが含まれます。

化学反応の分析

反応の種類

AS1269574は、以下のものを含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、特にエタノール基で酸化反応を起こし、対応するアルデヒドまたはカルボン酸を生成する可能性があります。

還元: 還元反応により、ピリミジン環をより飽和した誘導体に変換できます。

置換: ピリミジン環の臭素原子は、さまざまな求核剤で置換されて、異なる誘導体を作ることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アミン、チオール、アルコールなどの求核剤は、塩基性条件下で使用できます。

主要な生成物

これらの反応から生成される主要な生成物には、さまざまな置換ピリミジン誘導体が含まれ、これらの誘導体は、特定の用途に合わせてさらに官能基化できます。

科学研究アプリケーション

AS1269574は、以下を含む幅広い科学研究アプリケーションを持っています。

化学: Gタンパク質共役受容体アゴニストとその相互作用を研究するためのモデル化合物として役立ちます。

生物学: AS1269574は、グルコース代謝とインスリン分泌におけるGPR119の役割を調査するために使用されます。

医学: この化合物は、インスリン分泌を促進し、グルコース恒常性を改善することによって、2型糖尿病の治療における潜在的な治療効果について研究されています。

産業: AS1269574は、GPR119および関連する経路を標的とする新薬の開発に使用できます。

科学的研究の応用

AS1269574 has a wide range of scientific research applications, including:

Chemistry: It serves as a model compound for studying G-protein-coupled receptor agonists and their interactions.

Biology: AS1269574 is used to investigate the role of GPR119 in glucose metabolism and insulin secretion.

Medicine: The compound is being researched for its potential therapeutic effects in treating type 2 diabetes by enhancing insulin secretion and improving glucose homeostasis.

Industry: AS1269574 can be used in the development of new drugs targeting GPR119 and related pathways.

作用機序

AS1269574は、主に膵臓β細胞と腸のL細胞に発現しているGPR119に結合して活性化することで効果を発揮します。活性化されると、GPR119はGLP-1の分泌を刺激し、これがグルコース依存的にインスリン分泌を促進します。 このメカニズムは血糖値の調節に役立ち、AS1269574は糖尿病治療のための有望な候補となる .

類似の化合物との比較

類似の化合物

AR231453: 同様のグルコース依存性インスリン分泌促進効果を持つGPR119アゴニスト。

MBX-2982: GLP-1分泌を刺激し、グルコース耐性を改善するGPR119アゴニスト。

PSN375963: インスリン分泌とグルコース恒常性を強化する役割で知られています。

AS1269574の独自性

AS1269574は、GPR119に対する高い効力と特異性、ならびに高グルコース条件下でのみインスリン分泌を誘導する能力により、ユニークです。 この選択的な作用は、多くの糖尿病治療の一般的な副作用である低血糖のリスクを軽減する .

類似化合物との比較

Similar Compounds

AR231453: Another GPR119 agonist with similar glucose-dependent insulinotropic effects.

MBX-2982: A GPR119 agonist that also stimulates GLP-1 secretion and improves glucose tolerance.

PSN375963: Known for its role in enhancing insulin secretion and glucose homeostasis.

Uniqueness of AS1269574

AS1269574 is unique due to its high potency and specificity for GPR119, as well as its ability to induce insulin secretion only under high-glucose conditions. This selective action reduces the risk of hypoglycemia, a common side effect of many diabetes treatments .

特性

IUPAC Name |

2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrN3O/c1-9-8-12(15-6-7-18)17-13(16-9)10-2-4-11(14)5-3-10/h2-5,8,18H,6-7H2,1H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKPGOOUJNUIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Br)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90416373 | |

| Record name | 2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330981-72-1 | |

| Record name | 2-[[2-(4-bromophenyl)-6-methylpyrimidin-4-yl]amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1667548.png)

![(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1667550.png)

![2-[[(E)-2-[[2-[[2-[3-amino-2-[[3-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]-4-methylpentanoyl]amino]-4-carbamoyloxy-3-methylbut-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1667551.png)

![4-[(2R,5S,6E,8Z)-2-hydroxy-5,7-dimethyl-4-oxodeca-6,8-dienyl]piperidine-2,6-dione](/img/structure/B1667553.png)